Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activity
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate and its derivatives demonstrate significant pharmacological activities. For instance, the regioselectivity in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is crucial due to its association with various biological activities, including antibacterial and antiviral properties (Batalha et al., 2019). Additionally, certain derivatives of 4-oxo-1,2-dihydroquinoline-3-carboxylic acids have been synthesized as analgesic agents, showing the importance of structural components like the carboxylic group and benzyl fragment for their activity (Ukrainets et al., 2011).
Synthetic Methodology
In synthetic chemistry, this compound plays a vital role. For instance, a noteworthy improvement in the 3-diazo-4-oxo-3,4-dihydroquinoline photosynthesis of indole-3-carboxamides was achieved by using benzene as a solvent, enhancing yield and reducing reaction times (Carlock et al., 1977). Moreover, the asymmetric synthesis of 3,4-dihydroquinolin-2-ones through a stereoselective palladium-catalyzed decarboxylative [4 + 2]-cycloaddition process also highlights the compound's utility in creating structurally diverse molecules (Jin et al., 2018).
Biological and Chemical Analysis
This compound derivatives are subject to extensive biological and chemical analysis. For example, new quinoline-4-carboxylate derivatives synthesized by esterification and alkylation reactions were characterized using NMR spectroscopy and X-ray crystallography, revealing potential for iron and copper corrosion mitigation (Hayani et al., 2021).
Antitumor Activity
Some derivatives of this compound have been synthesized and evaluated for their antitumor activity. A study on 3-benzyl-4(3H)quinazolinone analogs revealed significant in vitro antitumor effects against various cancer cell lines, demonstrating the potential of these derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
benzyl 4-oxo-2,3-dihydroquinoline-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-10-11-18(15-9-5-4-8-14(15)16)17(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPDGNMOSXCMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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